3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate
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Overview
Description
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by the cyclopropanation of the resulting intermediate using a cyclopropanecarboxylate ester under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate involves its interaction with various molecular targets. It can inhibit enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- **4-(((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acid
- **Isopropyl (3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate
Uniqueness
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is unique due to its specific structural features, such as the presence of a cyclopropanecarboxylate group, which can impart distinct chemical and biological properties compared to other chromen-2-one derivatives.
Properties
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-13-17-10-11-19(25-21(23)16-8-9-16)14(2)20(17)26-22(24)18(13)12-15-6-4-3-5-7-15/h3-7,10-11,16H,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCJSWMBJCNARK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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